molecular formula C14H19NO2 B1596868 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 99155-80-3

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No.: B1596868
CAS No.: 99155-80-3
M. Wt: 233.31 g/mol
InChI Key: IOPIDDLIIVFOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of ethoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-diethoxyisoquinoline and methylating agents.

    Methylation: The 6,7-diethoxyisoquinoline undergoes methylation at the 1 position using methyl iodide or other suitable methylating agents under basic conditions.

    Reduction: The resulting product is then subjected to reduction, often using hydrogenation or other reducing agents, to achieve the dihydroisoquinoline structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) for the reduction step.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy groups or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Methyl-3,4-dihydroisoquinoline: Lacks the ethoxy groups at the 6 and 7 positions.

    6,7-Diethoxyisoquinoline: Lacks the dihydro structure and the methyl group at the 1 position.

Uniqueness: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both ethoxy groups and a partially saturated ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPIDDLIIVFOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=NCCC2=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369201
Record name 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99155-80-3
Record name 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 2
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 4
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 5
Reactant of Route 5
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 6
Reactant of Route 6
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.